2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a quinazolinone core with a triazolopyrazine moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Sitagliptin: A well-known pharmaceutical compound with a similar triazolopyrazine structure.
Uniqueness
What sets 2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core and a triazolopyrazine moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various research and therapeutic applications .
Properties
Molecular Formula |
C21H23N7O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O/c1-14-23-18-6-4-3-5-17(18)21(29)28(14)13-16-7-10-26(11-8-16)19-20-25-24-15(2)27(20)12-9-22-19/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 |
InChI Key |
HDTNTPALWSNSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CN5C4=NN=C5C |
Origin of Product |
United States |
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